molecular formula C10H9NO4 B3050719 (2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid CAS No. 28122-54-5

(2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B3050719
CAS No.: 28122-54-5
M. Wt: 207.18 g/mol
InChI Key: VQMUMKLDPCHPPU-PLNGDYQASA-N
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Description

“(2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid” is a maleamic acid derivative characterized by a conjugated α,β-unsaturated carbonyl system and a 3-hydroxyphenyl substituent. This compound belongs to the class of Z-configuration enoic acids, which are structurally defined by their planar geometry and resonance stabilization of the conjugated double bond. The presence of the 3-hydroxyphenyl group confers unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions.

Key physicochemical properties include:

  • Melting point: >300°C (for the structurally related 2-hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoic acid) .
  • Stereochemistry: Z-configuration stabilized by intramolecular hydrogen bonding.
  • Solubility: Low aqueous solubility, necessitating non-polar solvents (e.g., acetone, isopropyl alcohol) for analytical quantification .

Properties

IUPAC Name

(Z)-4-(3-hydroxyanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMUMKLDPCHPPU-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28122-54-5
Record name NSC525253
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC47503
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Core Reaction: Amidation of Maleic Anhydride

The primary synthetic pathway involves the reaction of 3-hydroxyaniline (3-aminophenol) with maleic anhydride . This step exploits the nucleophilic acyl substitution mechanism, where the amine group of 3-hydroxyaniline attacks the electrophilic carbonyl carbon of maleic anhydride. The reaction proceeds in a polar aprotic solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions (60–80°C). The intermediate maleamic acid undergoes tautomerization to stabilize the α,β-unsaturated carbonyl system, favoring the (Z)-configuration due to steric and electronic factors.

Key Reaction Parameters

Parameter Value/Range
Solvent Ethanol, THF
Temperature 60–80°C
Reaction Time 4–6 hours
Yield 65–75% (crude)

Stereochemical Control

The (Z)-configuration of the double bond in the but-2-enoic acid moiety is critical for biological activity. This stereoselectivity arises from:

  • Kinetic Control : Rapid protonation of the enolate intermediate under acidic workup conditions favors the less sterically hindered (Z)-isomer.
  • Solvent Effects : Polar solvents stabilize the transition state through hydrogen bonding, directing the reaction pathway toward the desired isomer.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization using a mixed solvent system (e.g., ethanol:water, 3:1). This step removes unreacted starting materials and byproducts such as maleic acid.

Recrystallization Data

Solvent Ratio Yield After Purification Purity (HPLC)
Ethanol:Water 55–60% ≥98%

Chromatographic Methods

For higher purity requirements, column chromatography with silica gel (ethyl acetate:hexane, 1:1) is employed. The compound exhibits an Rf value of 0.3–0.4 under these conditions.

Spectroscopic Characterization

  • IR Spectroscopy : Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch).
  • ¹H NMR (DMSO-d₆) : δ 6.8–7.2 (aromatic protons), δ 6.3 (d, J = 12 Hz, CH=CH), δ 12.1 (s, COOH).

Industrial-Scale Production Considerations

Process Intensification

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 1–2 hours.
  • Catalytic Optimization : Lewis acids (e.g., ZnCl₂) accelerate amidation, improving yields to 80–85%.

Waste Management

  • Solvent Recovery : Ethanol is distilled and reused, reducing environmental impact.
  • Byproduct Utilization : Maleic acid byproducts are repurposed in polymer production.

Comparative Analysis with Structural Analogues

The synthesis of (2E)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid (E-isomer) diverges at the protonation stage, where basic conditions favor the thermodynamically stable (E)-form. This highlights the sensitivity of stereochemical outcomes to reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the butenoic acid structure can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of (2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of breast cancer cells by inducing apoptosis through the modulation of specific signaling pathways. The presence of the hydroxyl group on the phenyl ring enhances its ability to interact with biological targets, potentially increasing its efficacy as an anticancer agent .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

3. Enzyme Inhibition
this compound has been studied as an inhibitor of certain enzymes involved in metabolic pathways. For example, it shows promise in inhibiting enzymes related to the synthesis of prostaglandins, which play a crucial role in inflammation and pain signaling .

Biochemical Research Applications

1. Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in various biochemical assays. Its ability to form stable complexes with metal ions makes it useful for studying metal ion interactions in biological systems .

2. Drug Development
The compound's structural characteristics allow for modifications that can lead to the development of new drugs with enhanced pharmacological properties. Researchers are exploring its derivatives to optimize their therapeutic profiles and reduce side effects .

Materials Science Applications

1. Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers. Its reactive functional groups enable it to participate in polymerization reactions, leading to materials with tailored properties for applications such as coatings, adhesives, and biomedical devices .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines; induced apoptosis via specific pathways .
Study 2Anti-inflammatory EffectsInhibited pro-inflammatory cytokine production in macrophages; potential application in treating inflammatory diseases .
Study 3Enzyme InhibitionShowed promise as an inhibitor of enzymes related to prostaglandin synthesis; implications for pain management therapies .

Mechanism of Action

The mechanism of action of (2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the amino and carbonyl groups can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is compared to analogs with varying substituents on the phenyl ring and maleamic acid backbone (Table 1).

Compound Name Substituent Molecular Formula Key Structural Features
(2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid (Target) 3-hydroxyphenyl C₁₀H₉NO₅ Hydroxyl group at meta position; strong hydrogen-bonding capacity.
(2Z)-4-[(4-chlorophenyl)amino]-4-oxobut-2-enoic acid 4-chlorophenyl C₁₀H₈ClNO₃ Electron-withdrawing Cl substituent; increased lipophilicity.
(2Z)-4-[(4-methylanilino)-4-oxobut-2-enoic acid 4-methylphenyl C₁₁H₁₁NO₃ Methyl group enhances steric bulk; moderate solubility in polar aprotic solvents.
(2Z)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid 3-carbamoylphenyl C₁₁H₁₀N₂O₄ Carbamoyl group introduces polarity and hydrogen-bonding sites.
(2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid 2-ethoxyphenyl C₁₂H₁₃NO₄ Ethoxy group increases steric hindrance and hydrophobic interactions.

Physicochemical Properties

  • Solubility: The 3-hydroxyphenyl compound is insoluble in water, similar to the 4-methylanilino analog, but dissolves in solvent mixtures (e.g., isopropyl alcohol/acetone, 4:3 ratio) . In contrast, carbamoyl-substituted derivatives show improved aqueous solubility due to polar functional groups .

Analytical Techniques

  • Quantification: Non-aqueous potentiometric titration in isopropyl alcohol/acetone (4:3) achieves a detection limit of 0.002 mol/dm³ for the 4-methylanilino analog, applicable to the target compound .
  • NMR Characterization : Distinct ¹H-NMR signals (e.g., δ 6.96 for the α,β-unsaturated proton) differentiate stereoisomers and confirm Z-configuration .

Biological Activity

(2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid, also known by its PubChem CID 1550901, is a compound that has garnered attention for its biological activities, particularly as an inhibitor of kynurenine-3-hydroxylase (KMO). This enzyme is involved in the metabolism of tryptophan, and its inhibition has implications for various neurological conditions. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C10H9NO4
  • Molecular Weight : 207.1828 g/mol
  • CAS Number : 28173-23-1

Research indicates that this compound functions primarily as a potent inhibitor of KMO. This inhibition leads to decreased levels of quinolinic acid, a neurotoxic metabolite implicated in neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. The compound's structural features contribute to its binding affinity and selectivity towards KMO.

Inhibition of Kynurenine-3-Hydroxylase

A significant study highlighted that this compound is one of the most potent inhibitors of KMO identified to date. It effectively prevents the interferon-gamma-induced synthesis of quinolinic acid in cultured human peripheral blood monocyte-derived macrophages, suggesting potential therapeutic applications in conditions characterized by elevated quinolinic acid levels .

Cytotoxicity and Selectivity

Further investigations into the cytotoxic effects of this compound revealed that it exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies with reduced side effects.

Study on Neuroprotective Effects

In a controlled study, this compound was administered to animal models exhibiting symptoms similar to Huntington's disease. The results indicated a significant reduction in neurodegeneration markers and improved behavioral outcomes compared to control groups. These findings support the compound's potential as a neuroprotective agent .

Anti-inflammatory Properties

Another study explored the anti-inflammatory properties of this compound, demonstrating its ability to downregulate pro-inflammatory cytokines in macrophages. The modulation of these inflammatory pathways suggests that this compound could be beneficial in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Effect Reference
KMO InhibitionPotent inhibitor
NeuroprotectionReduced neurodegeneration
CytotoxicitySelective towards cancer cells
Anti-inflammatoryDownregulation of cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid, and how can reaction conditions be standardized?

  • Methodological Answer : The compound is synthesized via condensation reactions between maleic anhydride and substituted anilines. For example, analogous derivatives like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid are prepared by reacting maleic anhydride with p-toluidine in acetic acid under reflux (70–80°C) for 3–4 hours . Reaction progress is monitored via thin-layer chromatography (TLC), and purity is validated using melting point analysis and potentiometric titration (accuracy ±0.5%) . Standardization requires optimizing stoichiometry, solvent polarity, and temperature to minimize side products like cis-trans isomerization.

Q. Which spectroscopic techniques are most reliable for characterizing the structural features of this compound?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups such as the carbonyl (C=O, ~1700 cm⁻¹), conjugated C=C bond (~1600 cm⁻¹), and hydroxyl (-OH, ~3200–3500 cm⁻¹). Nuclear magnetic resonance (¹H NMR) resolves stereochemistry: the Z-configuration of the double bond is confirmed by coupling constants (J = 12–14 Hz for trans protons, absent in Z-isomers). For example, the NH proton in the anilino group appears as a singlet at δ 10.2–10.5 ppm, while aromatic protons resonate at δ 6.7–7.3 ppm .

Q. How can the compound’s stability be assessed under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Degradation is tracked via high-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm. For analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid, hydrolysis of the ketone group occurs at pH >10, forming hydroxy derivatives . Potentiometric titration (using 0.1 M NaOH) quantifies acid dissociation constants (pKa), critical for predicting bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Overlapping signals in NMR (e.g., aromatic protons in ortho/meta-substituted phenyl groups) are resolved using 2D techniques like COSY and HSQC. For instance, in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, HSQC correlates ¹H and ¹³C shifts to distinguish C=O (δ 170–175 ppm) from C-N (δ 150–155 ppm) . Conflicting IR assignments (e.g., C=C vs. aromatic C-H) are clarified via computational modeling (DFT calculations) to match experimental vibrational frequencies .

Q. What experimental designs are suitable for evaluating the compound’s biological activity while minimizing false positives?

  • Methodological Answer : Use a randomized block design with dose-response assays (e.g., 0.1–100 µM) and positive/negative controls. For antimicrobial studies, follow CLSI guidelines: test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using agar dilution methods. Confirm activity via minimum inhibitory concentration (MIC) assays, and exclude cytotoxicity using mammalian cell lines (e.g., HEK-293) .

Q. How can environmental fate studies be structured to assess the compound’s persistence and ecotoxicity?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Measure logP (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation.
  • Phase 2 : Conduct abiotic degradation studies (hydrolysis, photolysis) under simulated environmental conditions (e.g., UV light at 254 nm for photolysis).
  • Phase 3 : Evaluate ecotoxicity using Daphnia magna (48-hour LC50) and Vibrio fischeri (bioluminescence inhibition assay).

Q. What strategies mitigate discrepancies in quantification during potentiometric titration?

  • Methodological Answer : Calibrate electrodes daily with standard buffers (pH 4.0, 7.0, 10.0). For compounds with multiple ionizable groups (e.g., carboxyl and hydroxyl), use stepwise titration with non-aqueous solvents (e.g., DMF) to enhance endpoint sharpness. Validate results against gravimetric analysis or HPLC .

Q. How do substituents on the phenyl ring (e.g., 3-hydroxy vs. 4-methyl) influence reactivity in nucleophilic addition reactions?

  • Methodological Answer : Electron-donating groups (e.g., -OH) activate the phenyl ring for electrophilic substitution, while electron-withdrawing groups (e.g., -NO₂) deactivate it. For example, the 3-hydroxy group in this compound enhances hydrogen bonding, affecting solubility and interaction with biological targets. Reactivity is quantified via Hammett σ constants and frontier molecular orbital (FMO) analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid
Reactant of Route 2
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(2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid

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